N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(methylthio)nicotinamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2S/c1-24-15-12(3-2-8-20-15)14(23)21-9-13(22)10-4-6-11(7-5-10)16(17,18)19/h2-8,13,22H,9H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLLQJLAXNANMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(methylthio)nicotinamide is a compound of significant interest due to its potential biological activities, particularly in the fields of diabetes management and antioxidant properties. This article reviews the available research findings, synthesizing data from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound possesses a complex molecular structure characterized by the following features:
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Nicotinamide Backbone : Commonly associated with biological activities, including effects on cellular metabolism and signaling pathways.
- Methylthio Substituent : May influence the compound's reactivity and interaction with biological targets.
Antidiabetic Properties
Recent studies have highlighted the antidiabetic potential of this compound. Notably, it has demonstrated significant inhibitory activity against key enzymes involved in carbohydrate metabolism:
| Concentration (μM/mL) | Alpha-Amylase Inhibition (%) | IC50 (μM) |
|---|---|---|
| 500 | 78.85 | 4.58 |
| 250 | 73.08 | |
| 125 | 68.90 | |
| 62.5 | 62.28 | |
| 31.25 | 58.47 |
Compared to the standard drug acarbose, which has an IC50 of 1.58 μM, the compound exhibits promising results, suggesting its potential as an alternative or adjunct therapy for diabetes management .
Antioxidant Activity
The antioxidant capacity of the compound was assessed using the DPPH free radical scavenging assay, yielding an IC50 value of 2.36 μM. This indicates a strong ability to neutralize free radicals, which is crucial for protecting cells from oxidative stress. For comparison, ascorbic acid, a well-known antioxidant, exhibited an IC50 of 0.85 μM .
Case Studies and Experimental Evidence
In a series of experiments involving albino mice, acute toxicity tests were conducted to evaluate the safety profile of this compound. The results indicated no adverse behavioral changes or lethality at various concentrations administered over a 72-hour period . This suggests that the compound may have a favorable safety profile for further development.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The inhibition of alpha-amylase and other enzymes involved in glucose metabolism may contribute to its antidiabetic effects.
- Antioxidant Mechanisms : The ability to scavenge free radicals helps mitigate oxidative damage, which is often implicated in various chronic diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(methylthio)nicotinamide with structurally related nicotinamide derivatives and trifluoromethyl-containing analogs.
Structural and Functional Analogues
(S)-N-(1-Oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)propan-2-yl)isonicotinamide ()
- Key Features :
- Contains a 4-(trifluoromethyl)phenyl hydrazineyl group.
- Iso-nicotinamide backbone with a ketone substituent.
- Comparison :
- Unlike the target compound, this analog lacks the hydroxyethyl linker and methylthio group.
- Synthetic Yield: 72% (inferred to reflect efficient coupling under standard conditions).
6-(2-Fluoro-3-methylbenzylthio)-N-(4-fluorophenyl)nicotinamide (42) ()
- Key Features :
- Benzylthio substituent on the pyridine ring.
- Fluorophenyl carbamoyl group.
- Comparison :
- The benzylthio group (vs.
- Fluorophenyl substitution (vs. trifluoromethylphenyl) may alter electronic effects and target selectivity.
3-Chloro-N-phenyl-phthalimide ()
- Key Features :
- Chlorinated isoindoline-dione core.
- Phenyl substitution.
- Comparison :
- Phthalimide derivatives are often used as intermediates in polymer synthesis, highlighting divergent applications compared to nicotinamide-based bioactive molecules .
Key Trends and Implications
- Trifluoromethyl vs.
- Methylthio vs. Benzylthio Groups :
- Methylthio substituents (as in the target compound) are less sterically hindered than benzylthio groups (e.g., compound 42), which may improve solubility and pharmacokinetic profiles.
Research Findings and Limitations
- Synthetic Challenges :
- Biological Activity: No direct data exist for the target compound.
- Pharmacokinetic Considerations :
- The trifluoromethyl group’s metabolic stability (vs. halogenated analogs) could reduce oxidative degradation, a common issue with methylthio-containing compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
